An In-depth Technical Guide to the Chemical Properties of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile
An In-depth Technical Guide to the Chemical Properties of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile. This compound, a derivative of the pyrrole heterocyclic ring system, serves as a valuable building block in medicinal chemistry for the development of novel therapeutic agents. This document consolidates available data on its chemical structure, physical properties, and spectral characteristics. Detailed experimental protocols for its synthesis and purification are outlined, alongside a discussion of its potential applications in drug discovery, particularly in the fields of oncology and infectious diseases.
Introduction
Pyrrole and its derivatives are a class of nitrogen-containing heterocyclic compounds that are of significant interest in the field of medicinal chemistry. The pyrrole scaffold is a key structural component in a variety of natural products and synthetic molecules exhibiting a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The compound 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile, featuring a β-ketonitrile moiety attached to a methylated pyrrole ring, represents a versatile intermediate for the synthesis of more complex heterocyclic systems. Its unique electronic and structural features make it a subject of interest for the design of novel drug candidates.
Chemical Properties
Structure and Nomenclature
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IUPAC Name: 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile
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CAS Number: 77640-03-0[1]
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Molecular Formula: C₈H₈N₂O[1]
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Molecular Weight: 148.16 g/mol [1]
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Chemical Structure:
Figure 1: Chemical structure of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile.
Physicochemical Properties
A summary of the known physicochemical properties of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile is presented in the table below.
| Property | Value | Reference |
| Boiling Point | 319.7 °C at 760 mmHg | [1] |
| Density | 1.08 g/cm³ | [1] |
| Flash Point | 147.1 °C | [1] |
| Refractive Index | 1.547 | [1] |
| Vapor Pressure | 0.000333 mmHg at 25°C | [1] |
Synthesis and Purification
General Synthetic Approach
The synthesis of pyrrole derivatives can be achieved through various methods, including the Paal-Knorr synthesis, Hantzsch pyrrole synthesis, and Knorr pyrrole synthesis.[3] For 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile, a plausible synthetic route would involve the acylation of 1-methylpyrrole with a suitable cyanoacetylating agent.
dot
Caption: General workflow for the synthesis of the target compound.
Experimental Protocol (Proposed)
Materials:
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1-Methylpyrrole
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Cyanoacetyl chloride (or other suitable acylating agent)
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Anhydrous diethyl ether (or other suitable aprotic solvent)
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Pyridine (or other suitable base)
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Silica gel for column chromatography
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Hexane and Ethyl Acetate for elution
Procedure:
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Reaction Setup: A solution of 1-methylpyrrole in anhydrous diethyl ether is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath.
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Acylation: A solution of cyanoacetyl chloride in anhydrous diethyl ether is added dropwise to the cooled solution of 1-methylpyrrole with stirring. A base such as pyridine may be added to neutralize the HCl generated during the reaction.
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Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
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Workup: Upon completion, the reaction mixture is quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
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Purification: The crude product can be purified by either column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system.[4][5]
Spectral Data (Predicted)
While specific experimental spectra for 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile are not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
1H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrole ring, the methyl group, and the methylene group.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Pyrrole-H (3, 4, 5 positions) | 6.0 - 7.5 | Multiplets |
| Methylene (-CH₂-) | 3.5 - 4.5 | Singlet |
| Methyl (-CH₃) | 3.5 - 4.0 | Singlet |
13C NMR Spectroscopy
The carbon NMR spectrum will show signals for the eight carbon atoms in the molecule in their unique chemical environments.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 180 - 190 |
| Pyrrole Ring Carbons | 100 - 140 |
| Nitrile (C≡N) | 115 - 125 |
| Methylene (-CH₂-) | 40 - 50 |
| Methyl (-CH₃) | 30 - 40 |
FT-IR Spectroscopy
The infrared spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Wavenumber (cm⁻¹) |
| C≡N (nitrile) | 2200 - 2260 |
| C=O (ketone) | 1680 - 1720 |
| C-H (aromatic/aliphatic) | 2850 - 3100 |
| C-N | 1180 - 1360 |
Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (148.16 g/mol ). Fragmentation patterns would likely involve the loss of the cyano group, the carbonyl group, and cleavage of the pyrrole ring.[6][7]
Potential Biological Applications and Signaling Pathways
While no specific biological studies on 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile have been found, the broader class of pyrrole-containing compounds is known for a variety of pharmacological activities.[8]
Anticancer Potential
Many pyrrole derivatives have demonstrated significant cytotoxicity against various cancer cell lines.[9][10] The mechanism of action often involves the inhibition of key cellular processes such as cell proliferation and the induction of apoptosis. The structural motifs present in 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile make it a candidate for investigation as a potential anticancer agent.
Caption: General mechanism of antimicrobial action for pyrrole compounds.
Conclusion
3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile is a valuable chemical entity with significant potential in the field of drug discovery and development. Its straightforward, albeit not yet fully detailed in public literature, synthesis and versatile chemical nature make it an attractive starting material for the creation of diverse libraries of bioactive molecules. Further research is warranted to fully elucidate its spectral properties, optimize its synthesis, and explore its specific biological activities and mechanisms of action. This in-depth guide provides a foundational understanding for researchers and scientists to build upon in their pursuit of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 4. benchchem.com [benchchem.com]
- 5. mt.com [mt.com]
- 6. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. Cytotoxic and Apoptotic Effects of Novel Pyrrolo[2,3-d]Pyrimidine Derivatives Containing Urea Moieties on Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
